molecular formula C16H19NO4S B2810808 2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol CAS No. 1232694-39-1

2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol

Cat. No.: B2810808
CAS No.: 1232694-39-1
M. Wt: 321.39
InChI Key: RWJHFZDLFGSGHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol typically involves a multi-step process. One common method includes the following steps:

    Sulfonylation: The addition of a methylsulfonyl group to the phenyl ring.

    Aminomethylation: The attachment of an aminomethyl group to the phenol ring.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. For example, sulfonylation often requires the use of a sulfonyl chloride reagent in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group typically yields sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol
  • 2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol
  • 2-Ethoxy-6-({[4-(ethylsulfonyl)phenyl]amino}methyl)phenol

Uniqueness

2-Ethoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility, while the methylsulfonyl group contributes to its reactivity and potential therapeutic effects .

Properties

IUPAC Name

2-ethoxy-6-[(4-methylsulfonylanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-3-21-15-6-4-5-12(16(15)18)11-17-13-7-9-14(10-8-13)22(2,19)20/h4-10,17-18H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJHFZDLFGSGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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